![molecular formula C21H16F3NO4S B2598537 3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 519152-26-2](/img/structure/B2598537.png)
3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid
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Overview
Description
“3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid” is a chemical compound with the CAS Number: 519152-26-2 . It has a molecular weight of 435.42 . The IUPAC name for this compound is 3-{[benzyl-3-(trifluoromethyl)anilino]sulfonyl}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H16F3NO4S/c22-21(23,24)17-9-5-10-18(13-17)25(14-15-6-2-1-3-7-15)30(28,29)19-11-4-8-16(12-19)20(26)27/h1-13H,14H2,(H,26,27) .Scientific Research Applications
- Application : Covalent organic frameworks containing this compound act as porous crystalline materials, suppressing the shuttle effect and enhancing battery performance .
- Application : Researchers have synthesized novel pyrazole derivatives, including this compound, for antimicrobial studies. Its potential as an antibiotic warrants further investigation .
Lithium-Sulfur (Li–S) Batteries
Antibiotic Development
Metabolic Pathways and Enzyme Inhibition
Safety and Hazards
properties
IUPAC Name |
3-[benzyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO4S/c22-21(23,24)17-9-5-10-18(13-17)25(14-15-6-2-1-3-7-15)30(28,29)19-11-4-8-16(12-19)20(26)27/h1-13H,14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDGWOUKLZUMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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